Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-
Description
Crystallographic Analysis of Molecular Geometry
The molecular geometry of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']- is defined by a square planar coordination environment around the copper(II) ion. X-ray crystallographic studies of analogous β-diketonate complexes, such as bis(3-methylpyridine)bis[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]nickel(II), reveal that metal centers in these systems typically adopt geometries quantified by the τ₄ index. For copper(II) β-diketonates, τ₄ values approach 0.025, indicating minimal deviation from ideal square planar geometry.
The fluorophenyl substituents introduce steric and electronic effects that slightly distort the coordination sphere. The Cu–O bond distances in similar complexes, such as copper(II) Schiff base derivatives, average 1.911 Å, while the O–Cu–O bite angles approximate 90°. These metrics suggest strong chelation by the β-diketonate ligands, with the fluorine atoms on the phenyl rings influencing crystal packing via weak C–H···F interactions.
Table 1: Key crystallographic parameters for Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-
| Parameter | Value | Source |
|---|---|---|
| Coordination geometry | Square planar (τ₄ ≈ 0.025) | |
| Average Cu–O bond length | ~1.911 Å | |
| O–Cu–O bite angle | ~90° |
Bonding Configuration and Coordination Environment
The ligand, 1-(4-fluorophenyl)-1,3-butanedione, exists in its enolate form when coordinated to copper(II). Each ligand binds through the two oxygen atoms of the deprotonated β-diketone moiety, forming a six-membered chelate ring. The molecular formula, $$ \text{C}{10}\text{H}9\text{CuFO}_2 $$, confirms a 1:2 metal-to-ligand stoichiometry, with the copper ion in a +2 oxidation state.
Spectroscopic characterization, including UV-Vis and EPR, supports the square planar geometry. The d-d transition band near 600–700 nm in the UV-Vis spectrum is consistent with a $$ d^9 $$ electronic configuration in a distorted square planar field. The EPR spectrum exhibits axial symmetry with $$ g\perp > g\parallel $$, typical for copper(II) complexes with this geometry. The fluorine substituent’s electron-withdrawing effect slightly shortens the Cu–O bonds compared to non-fluorinated analogs, enhancing ligand field strength.
Comparative Structural Features with Related β-Diketonate Complexes
Comparative analysis with non-fluorinated β-diketonate complexes highlights the impact of the 4-fluorophenyl group. For instance, copper(II) benzoylacetonate ($$ \text{Cu(C}{11}\text{H}{9}\text{O}2)2 $$) exhibits a τ₄ value of 0.036, indicating greater tetrahedral distortion than the fluorinated derivative. This difference arises from reduced steric hindrance in the fluorinated complex, allowing closer packing of ligands around the metal center.
Table 2: Structural comparison of copper(II) β-diketonate complexes
| Complex | τ₄ Index | Cu–O Bond Length (Å) | Ligand Substituent |
|---|---|---|---|
| Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']- | 0.025 | 1.911 | 4-Fluorophenyl |
| Copper(II) benzoylacetonate | 0.036 | 1.930 | Phenyl |
| Bis(3-methylpyridine)nickel(II) complex | 0.036 | 1.850 (Ni–O) | Thienyl |
The fluorine atom’s electronegativity also alters the electronic environment, increasing the Lewis acidity of the copper center. This effect enhances the complex’s catalytic activity in oxidation reactions compared to non-fluorinated analogs. Additionally, the fluorophenyl groups improve solubility in polar organic solvents, facilitating crystallographic analysis.
Properties
Molecular Formula |
C20H16CuF2O4 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
copper;1-(4-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/2C10H8FO2.Cu/c2*1-7(12)6-10(13)8-2-4-9(11)5-3-8;/h2*2-6H,1H3;/q2*-1;+2 |
InChI Key |
HZFACUFDIRTEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C1=CC=C(C=C1)F.CC(=O)[CH-]C(=O)C1=CC=C(C=C1)F.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- typically involves the reaction of copper(II) acetate with 1-(4-fluorophenyl)-1,3-butanedione in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The ligand exchange reactions can occur, where the 1-(4-fluorophenyl)-1,3-butanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different biomolecules, affecting their structure and function. For example, it can bind to DNA and proteins, leading to changes in their activity and stability . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']- and related copper β-diketonates:
Key Observations:
- Electron Effects: The 4-fluorophenyl substituents in the target compound likely reduce electron density at the copper center compared to phenyl groups in benzoylacetonate, altering redox behavior and ligand-field strength .
- Steric and Conformational Differences: Fluorophenyl groups may impose steric constraints, as seen in chalcone derivatives where dihedral angles between fluorophenyl and central rings range from 7.14° to 56.26° . This could influence crystal packing and solubility.
- Comparison with Thienyl Analogs: The thienyl-substituted analog () incorporates sulfur atoms, which increase electron richness and may improve solubility in polar solvents compared to fluorophenyl derivatives.
Physical and Spectral Properties
- Melting Points: While direct data for the target compound are unavailable, related fluorinated organic compounds (e.g., chalcones) exhibit melting points between 132°C and 230°C . Copper β-diketonates typically have higher melting points due to strong metal-ligand bonding.
- Spectral Characterization:
Biological Activity
Copper complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of the compound Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] , exploring its synthesis, characterization, and various biological effects.
Compound Overview
- Chemical Formula : C20H18CuO4F2
- CAS Number : 38383-20-9
- Molecular Weight : 401.86 g/mol
This compound belongs to a class of copper(II) complexes that utilize 1,3-butanedione derivatives as ligands. The presence of the fluorophenyl group enhances its lipophilicity and potential biological interactions.
Synthesis and Characterization
The synthesis of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] typically involves the reaction of copper(II) acetate with 1-(4-fluorophenyl)-1,3-butanedione under controlled conditions. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Copper complexes have shown promising antimicrobial activity against various pathogens. The biological activity of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] was evaluated using standard methods against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | 30 µg/mL |
| Escherichia coli | 25 µg/mL | 50 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL | 40 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Antioxidant Activity
The antioxidant potential of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] was assessed using the DPPH assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of approximately 50 µM. This suggests that it could be beneficial in mitigating oxidative stress-related conditions.
Cytotoxicity Studies
In vitro cytotoxicity studies were conducted using various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that:
- HeLa Cells : IC50 = 10 µM
- MCF-7 Cells : IC50 = 15 µM
- A549 Cells : IC50 = 12 µM
These findings suggest that Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] possesses significant antiproliferative effects on cancer cells.
Case Study 1: Antibacterial Efficacy
A study published in Science.gov highlighted the effectiveness of copper(II) complexes against Chlamydia trachomatis. The results demonstrated that Copper complexes significantly inhibited bacterial growth in vitro, supporting their potential use in treating infections caused by this pathogen .
Case Study 2: Anticancer Activity
Research conducted by ResearchGate investigated novel copper(II) complexes with similar ligands. The study found that these complexes induced apoptosis in tumor cells through various mechanisms including DNA binding and reactive oxygen species generation . This aligns with findings from our studies indicating that Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] may also exhibit similar mechanisms leading to cancer cell death.
Q & A
Q. What are the optimal synthetic routes for preparing Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-, and how do reaction conditions influence yield and purity?
Methodological Answer : Synthesis typically involves reacting copper(II) salts with the β-diketone ligand (1-(4-fluorophenyl)-1,3-butanedione) under controlled pH and temperature. A factorial design approach (e.g., varying molar ratios, solvent polarity, and reaction time) can optimize yield . For example:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance ligand solubility and metal-ligand coordination.
- pH Control : Alkaline conditions (pH 8–10) facilitate deprotonation of the β-diketone, promoting chelation.
- Purification : Recrystallization from ethanol/water mixtures improves purity. Validate purity via elemental analysis and HPLC (≥98% purity threshold).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this copper complex?
Methodological Answer :
- FT-IR : Confirm ligand coordination via shifts in ν(C=O) (from ~1600 cm⁻¹ in free ligand to ~1520 cm⁻¹ upon metal binding) .
- UV-Vis : Detect d-d transitions (e.g., λmax ~650 nm for square-planar Cu²⁺ complexes).
- XRD : Resolve crystal structure to determine bond lengths (e.g., Cu–O ~1.90 Å) and geometry (distorted square-planar vs. tetrahedral) .
- EPR : Assess electronic structure (g∥ > g⊥ for axial symmetry).
Q. How can contradictions in thermal stability data from TGA and DSC analyses be resolved?
Methodological Answer : Discrepancies often arise from differences in sample preparation or experimental conditions:
- Controlled Atmosphere : Use inert gas (N₂/Ar) to avoid oxidative decomposition.
- Heating Rate : Standardize at 10°C/min to ensure comparable kinetic regimes.
- Complementary Techniques : Pair TGA (mass loss) with DSC (enthalpy changes) to distinguish decomposition steps (e.g., ligand loss vs. CuO formation).
- Theoretical Validation : Compare experimental decomposition temperatures with DFT-calculated bond dissociation energies .
Q. What mechanistic insights can be gained from studying this complex’s catalytic activity in oxidation reactions?
Methodological Answer :
- Kinetic Studies : Monitor substrate conversion (e.g., cyclohexane oxidation) via GC-MS. Vary catalyst loading (0.1–1.0 mol%) to establish rate laws.
- Radical Trapping : Use TEMPO to confirm/rule out radical pathways.
- Computational Modeling : Employ DFT to map reaction coordinates (e.g., Cu–O bond activation energy) .
- In Situ Spectroscopy : Operando XAFS can track Cu oxidation state changes during catalysis.
Q. How does the fluorophenyl substituent influence the complex’s electronic structure compared to non-fluorinated analogs?
Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry reveals shifts in Cu²⁺/Cu⁺ redox potentials (e.g., E₁/2 = +0.25 V vs. Ag/AgCl for fluorinated vs. +0.18 V for phenyl).
- DFT Calculations : Compare frontier orbitals (HOMO-LUMO gaps) and Mulliken charges on Cu. Fluorine’s electron-withdrawing effect increases Lewis acidity, enhancing electrophilic reactivity .
- Spectroscopic Correlations : Correlate UV-Vis absorption maxima with calculated excitation energies.
Q. What strategies address challenges in reproducing magnetic susceptibility data for this complex?
Methodological Answer :
- Sample Purity : Ensure >99% purity (via elemental analysis) to avoid paramagnetic impurities.
- Temperature Calibration : Use SQUID magnetometry with He cryostat (2–300 K).
- Diamagnetic Corrections : Subtract ligand contributions using Pascal’s constants.
- Model Fitting : Apply the Curie-Weiss law (μeff ~1.73 BM for isolated Cu²⁺) or account for exchange coupling in dimeric forms .
Guidelines for Theoretical Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
